![molecular formula C8H13ClN2O3 B1430418 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride CAS No. 1797976-77-2](/img/structure/B1430418.png)
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride
Overview
Description
“1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H13ClN2O3 . It is a derivative of the 1-oxa-2,8-diazaspiro[4.5]dec-2-ene class .
Synthesis Analysis
A series of novel 3-aryl-1-oxa-2,8-diazaspiro dec-2-ene derivatives, which include “1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride”, have been designed, synthesized, and evaluated as a new class of inhibitors against protein tyrosine phosphatase 1B .Molecular Structure Analysis
The molecular structure of “1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride” can be represented by the InChI code: 1S/C8H12N2O3.ClH/c11-7(12)6-5-8(13-10-6)1-3-9-4-2-8;/h5,9-10H,1-4H2,(H,11,12);1H .Physical And Chemical Properties Analysis
The molecular weight of “1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride” is 220.66 . It is a powder at room temperature .Scientific Research Applications
Inhibitors in Medicine
This compound has been evaluated as a new class of inhibitors against protein tyrosine phosphatase 1B, which suggests potential applications in medical research for designing new drugs .
Chemical Properties
While specific applications in chemistry were not detailed in the search results, the compound’s chemical properties such as melting point, boiling point, and molecular weight are documented, which could be relevant for various chemical processes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The synthesis and evaluation of novel 3-aryl-1-oxa-2,8-diazaspiro dec-2-ene derivatives, including “1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride”, as a new class of inhibitors against protein tyrosine phosphatase 1B suggest potential future directions in the development of new inhibitors .
properties
IUPAC Name |
1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.ClH/c11-7(12)6-5-8(13-10-6)1-3-9-4-2-8;/h9H,1-5H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZLZACFBUGQOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=NO2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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